3-(4-Methoxybenzyl)isoxazol-5-amine
Overview
Description
3-(4-Methoxybenzyl)isoxazol-5-amine is a compound that has recently gained attention in the scientific community due to its potential in various fields of research and industry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The molecular formula of this compound is C11H12N2O2, and it has a molecular weight of 204.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)isoxazol-5-amine typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach is the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods: the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzyl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding oximes or reduced to yield amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Cu(I) and Ru(II) catalysts for cycloaddition reactions, NaHCO3 for basic conditions, and various oxidizing and reducing agents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield oximes, while reduction reactions can produce amines .
Scientific Research Applications
3-(4-Methoxybenzyl)isoxazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. The compound is also used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to biological targets, such as enzymes or receptors, which can modulate various biochemical pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
3-(4-Methoxybenzyl)isoxazol-5-amine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other isoxazole derivatives, such as 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical structure and properties make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)6-9-7-11(12)15-13-9/h2-5,7H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNASGITHTZMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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